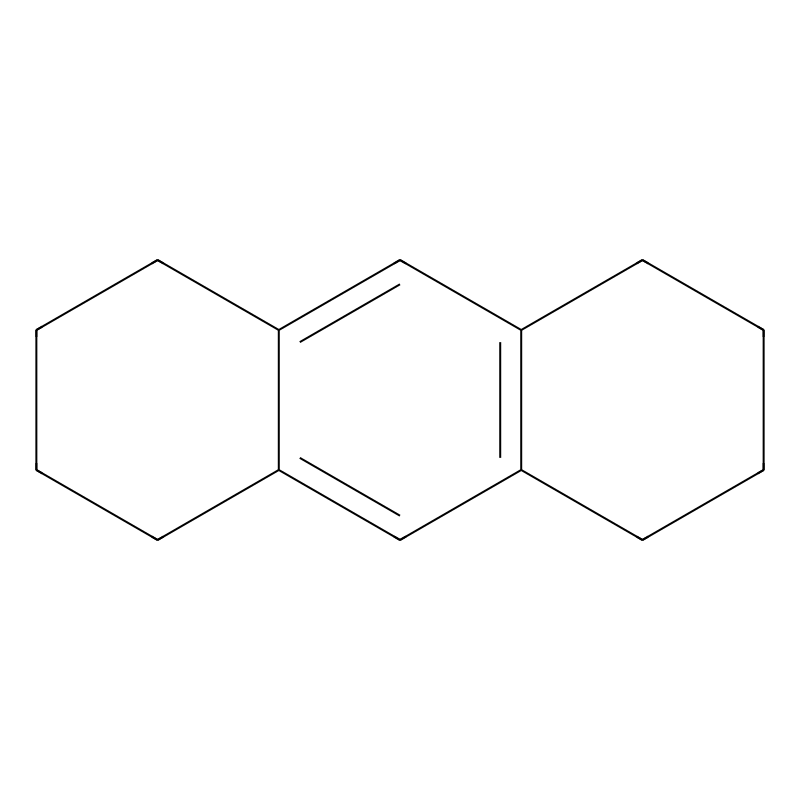

1,2,3,4,5,6,7,8-Octahydroanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,2,3,4,5,6,7,8-Octahydroanthracene (Octahydroanthracene) serves as a valuable precursor in organic synthesis due to its readily available reactive sites and versatility in functionalization. Researchers have employed it as a starting material for the synthesis of various complex molecules, including:

- Polycyclic Aromatic Hydrocarbons (PAHs): Octahydroanthracene can be selectively dehydrogenated to generate different PAHs, such as anthracene and tetracene, which possess unique photophysical and conductive properties valuable in organic electronics and solar cell research .

- Medicinal Chemistry: By introducing functional groups onto the octahydroanthracene scaffold, researchers can create novel drug candidates. Studies have explored its potential for developing anti-cancer agents and drugs targeting neurodegenerative diseases .

Material Science:

The unique structure of octahydroanthracene makes it an interesting candidate for material science applications. Its rigid, three-dimensional framework can be incorporated into various materials to:

- Design new polymers: Researchers have investigated the use of octahydroanthracene as a building block for the synthesis of novel polymers with tailored properties, such as improved thermal stability and mechanical strength .

- Develop organic semiconductors: The delocalized electronic structure of octahydroanthracene derivatives shows promise for applications in organic electronics due to their potential for efficient charge transport .

Supramolecular Chemistry:

The ability of octahydroanthracene to form well-defined self-assembled structures through non-covalent interactions makes it a valuable tool in supramolecular chemistry. Researchers have utilized it to:

- Construct molecular cages: By strategically modifying the octahydroanthracene scaffold, scientists can design molecules that self-assemble into well-defined hollow structures capable of encapsulating guest molecules, potentially useful for drug delivery or catalysis .

- Create functional materials: The self-assembly properties of octahydroanthracene can be exploited to develop functional materials with desired properties, such as sensors or electronic devices .

1,2,3,4,5,6,7,8-Octahydroanthracene is a polycyclic aromatic hydrocarbon characterized by its fully saturated structure derived from anthracene. Its molecular formula is , and it is known for its unique properties as a bicyclic compound. The compound has a melting point of approximately 346.15 K and a boiling point of around 440.20 K . The saturated nature of this compound distinguishes it from its unsaturated counterparts, making it an interesting subject for both chemical and biological studies.

- Hydrogenation: This compound can be hydrogenated to yield different derivatives or to convert it into more complex structures.

- Friedel-Crafts Alkylation: Utilizing Friedel-Crafts reactions allows for the introduction of alkyl groups onto the aromatic system .

- Oxidation: It can be oxidized to produce ketones or carboxylic acids depending on the conditions employed.

These reactions highlight its versatility in organic synthesis and its potential utility in creating more complex molecules.

The synthesis of 1,2,3,4,5,6,7,8-octahydroanthracene can be achieved through several methods:

- From Anthracene: One common method involves the hydrogenation of anthracene under high pressure using catalysts such as palladium or platinum.

- Friedel-Crafts Alkylation: This method utilizes benzene as a starting material and involves multiple steps including chlorination and nitration followed by reduction processes .

- Cyclization Reactions: Cycloaddition reactions can also lead to the formation of octahydroanthracene from simpler precursors .

These methods showcase the compound's synthetic accessibility and potential for modification.

1,2,3,4,5,6,7,8-Octahydroanthracene finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

- Material Science: The compound may be utilized in the development of new materials with specific properties due to its unique structural characteristics.

Interaction studies involving 1,2,3,4,5,6,7,8-octahydroanthracene have primarily focused on its reactivity with various reagents and its biological interactions. Research has shown that derivatives can interact with enzymes and receptors in biological systems . These interactions provide insights into how modifications of the compound could enhance its efficacy in pharmaceutical applications.

1,2,3,4,5,6,7,8-Octahydroanthracene shares similarities with several other compounds within the polycyclic aromatic hydrocarbon family. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Anthracene | Unsaturated | Contains three fused benzene rings |

| Phenanthrene | Unsaturated | Has three fused rings but different connectivity |

| Octahydrophenanthrene | Saturated | Similar saturation level but different ring structure |

| Decalin | Saturated | Two fused cyclohexane rings |

The uniqueness of 1,2,3,4,5,6,7,8-octahydroanthracene lies in its fully saturated structure compared to other related compounds that retain unsaturation. This saturation affects its reactivity and stability in various chemical environments.

Molecular Architecture

OHA’s structure consists of three fully saturated six-membered rings arranged in a linear fused configuration. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a chair-chair-boat conformation for the central ring, while the terminal rings adopt chair conformations. The symmetry of the molecule ($$ \text{C}_{2v} $$) allows for two enantiomeric forms due to the non-planar arrangement of hydrogen atoms at positions 9 and 10.

Key Structural Parameters

- Bond lengths: C–C bonds range from 1.52–1.54 Å (central ring) to 1.50–1.51 Å (terminal rings).

- Dihedral angles: 55.3° between the central and terminal rings, contributing to steric strain.

Spectroscopic Characterization

- $$ ^1\text{H} $$ NMR: Peaks at δ 1.75–1.79 ppm (multiplet, 8H, bridgehead protons) and δ 2.68–2.71 ppm (triplet, 4H, axial protons).

- $$ ^{13}\text{C} $$ NMR: Signals at 22.1 ppm (bridgehead carbons) and 29.8 ppm (axial carbons).

- Mass spectrometry: Molecular ion peak at m/z 186.14 ($$\text{C}{14}\text{H}{18}^+$$).

Thermodynamic Properties

OHA exhibits remarkable thermal stability, with a decomposition temperature ($$ T{d5} $$) exceeding 537°C under nitrogen. Its enthalpy of formation ($$ \Delta Hf^\circ $$) is experimentally determined as $$-7962.1 \, \text{kJ/mol} $$, making it less reactive than partially hydrogenated anthracenes.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

1079-71-6